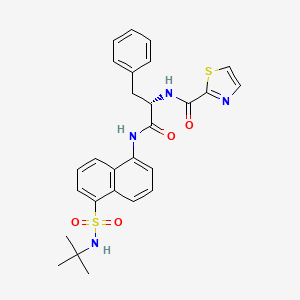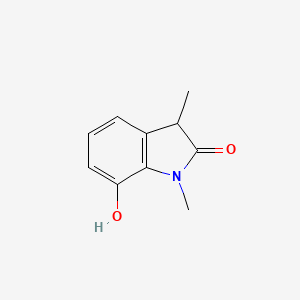
7-Hydroxy-1,3-dimethylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1,3-dimethylindolin-2-one is a compound belonging to the class of oxindoles, which are known for their diverse biological activities and pharmaceutical properties. This compound features a hydroxy group at the 7th position and two methyl groups at the 1st and 3rd positions on the indolin-2-one core structure. Oxindoles are significant due to their presence in various natural and synthetic products with a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,3-dimethylindolin-2-one can be achieved through several methods. One common approach involves the alkynylation of isatins and isatin-derived ketimines using terminal alkynes and dimethylzinc in the presence of a catalytic amount of a chiral perhydro-1,3-benzoxazine. This method provides moderate to excellent enantioselectivity under mild reaction conditions .
Another method involves the one-pot integrated Brønsted base-catalyzed trichloroacetimidation of 3-hydroxyoxindoles followed by Brønsted acid-catalyzed nucleophilic substitution reactions . This approach allows for the efficient synthesis of 3,3-disubstituted oxindoles, including this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives of this compound .
Scientific Research Applications
7-Hydroxy-1,3-dimethylindolin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its anticancer activity, the compound induces apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Hydroxy-1,3-dimethylindolin-2-one include:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. For instance, the presence of the hydroxy group at the 7th position and the two methyl groups at the 1st and 3rd positions contribute to its potent acetylcholine esterase inhibitory activity and cytotoxic effects against cancer cells .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-hydroxy-1,3-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-6-7-4-3-5-8(12)9(7)11(2)10(6)13/h3-6,12H,1-2H3 |
InChI Key |
IXIDZFNSPOWDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(=CC=C2)O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


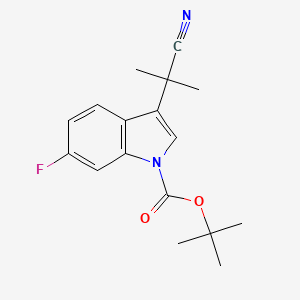
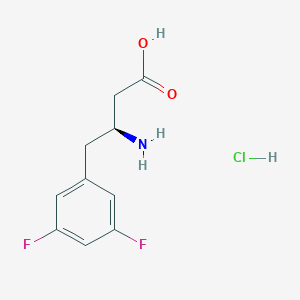
![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)

![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
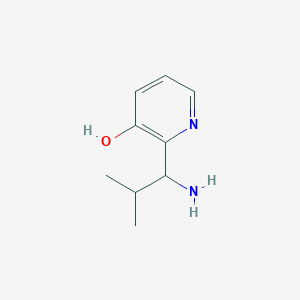
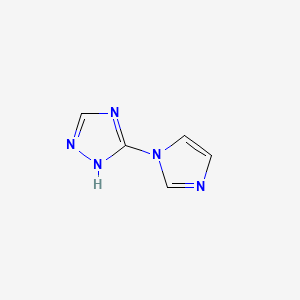

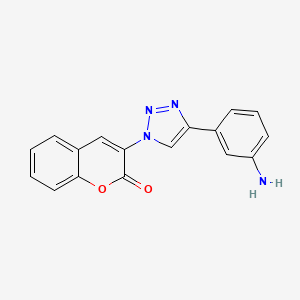
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)

![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
